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Compound of Interest

Compound Name: Ibuprofen Impurity K

Cat. No.: B027141 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic

techniques used for the identification and characterization of Ibuprofen Impurity K, chemically

known as (2RS)-2-(4-formylphenyl)propanoic acid. This document details the nuclear magnetic

resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this

specific impurity, along with the experimental protocols for its analysis. The information

presented is crucial for quality control, impurity profiling, and regulatory compliance in the

pharmaceutical industry.

Introduction to Ibuprofen Impurity K
Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID). During its synthesis

and storage, various impurities can form, which must be identified and controlled to ensure the

safety and efficacy of the final drug product. Ibuprofen Impurity K is a known process-related

impurity and degradation product. Its chemical structure, molecular formula, and molecular

weight are provided below.

Chemical Name: (2RS)-2-(4-formylphenyl)propanoic acid[1]

Synonyms: Ibuprofen BP Impurity K[1]

CAS Number: 43153-07-7[1]
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Molecular Formula: C₁₀H₁₀O₃[1]

Molecular Weight: 178.18 g/mol [1]

The presence of an aldehyde functional group in Impurity K, in place of the isobutyl group in

ibuprofen, significantly alters its chemical properties and necessitates distinct analytical

methods for its identification and quantification.

Spectroscopic Data and Analysis
The following sections present the key spectroscopic data for Ibuprofen Impurity K, organized

by technique. These data are essential for the unambiguous identification of this impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H

and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and

carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data for Ibuprofen Impurity K

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

12.51 s 1H -COOH

9.98 s 1H -CHO

7.87 d 2H Aromatic CH

7.51 d 2H Aromatic CH

3.81 q 1H -CH(CH₃)

1.39 d 3H -CH(CH₃)

Data sourced from Korean Patent KR101475136B1. The patent mentions the use of a Bruker

400MHz spectrometer.

¹³C NMR Spectroscopy
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While specific literature with a complete list of ¹³C NMR chemical shifts for Ibuprofen Impurity
K was not publicly available in the conducted search, the expected chemical shifts can be

predicted based on the structure. The carbonyl carbons of the carboxylic acid and aldehyde

would appear significantly downfield (typically >170 ppm and >190 ppm, respectively). The

aromatic carbons would resonate in the 120-150 ppm region, and the aliphatic carbons would

be found upfield.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification. For Ibuprofen Impurity K, the expected molecular

ion peak would correspond to its molecular weight.

Table 2: Mass Spectrometry Data for Ibuprofen Impurity K

m/z Interpretation

178.18 [M]⁺ (Molecular Ion)

161 [M-OH]⁺

133 [M-COOH]⁺

Note: The fragmentation pattern is predicted based on the structure of (2RS)-2-(4-

formylphenyl)propanoic acid. The loss of the hydroxyl group (-OH) and the carboxylic acid

group (-COOH) are common fragmentation pathways for carboxylic acids.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopic Data for Ibuprofen Impurity K
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Wavenumber (cm⁻¹) Functional Group

~3300-2500 (broad) O-H stretch (Carboxylic acid)

~1720 C=O stretch (Carboxylic acid)

~1700 C=O stretch (Aldehyde)

~1600, ~1450 C=C stretch (Aromatic ring)

~2820, ~2720 C-H stretch (Aldehyde)

Note: These are expected characteristic absorption bands for the functional groups present in

Ibuprofen Impurity K.

Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible

spectroscopic data. The following sections outline general procedures for the analysis of

Ibuprofen Impurity K.

NMR Spectroscopy
Sample Preparation:

Accurately weigh approximately 10-20 mg of the Ibuprofen Impurity K reference standard.

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR

tube to a final volume of approximately 0.6-0.7 mL.

Vortex the tube until the sample is completely dissolved.

Instrument Parameters (Example for a 400 MHz Spectrometer):

Spectrometer: 400 MHz NMR Spectrometer

Nuclei: ¹H and ¹³C

Solvent: CDCl₃ or DMSO-d₆
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Temperature: 25 °C

¹H NMR:

Pulse Program: Standard zg30

Number of Scans: 16-64

Relaxation Delay: 1-5 seconds

¹³C NMR:

Pulse Program: Standard zgpg30 (proton-decoupled)

Number of Scans: 1024 or more

Relaxation Delay: 2-5 seconds

Mass Spectrometry (LC-MS)
Sample Preparation:

Prepare a stock solution of Ibuprofen Impurity K in a suitable solvent (e.g., methanol or

acetonitrile) at a concentration of 1 mg/mL.

Further dilute the stock solution with the mobile phase to an appropriate concentration for

LC-MS analysis (e.g., 1-10 µg/mL).

Liquid Chromatography (LC) Conditions (Example):

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: Acetonitrile

Gradient: A suitable gradient to achieve separation from ibuprofen and other impurities.

Flow Rate: 0.2-0.4 mL/min

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b027141?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Injection Volume: 5-10 µL

Mass Spectrometry (MS) Conditions (Example):

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

Scan Type: Full scan to determine the molecular ion, followed by product ion scan (MS/MS)

for fragmentation analysis.

Capillary Voltage: 3-4 kV

Source Temperature: 120-150 °C

Infrared (IR) Spectroscopy (ATR-FTIR)
Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid Ibuprofen Impurity K reference standard directly onto the

ATR crystal.

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the

sample and the crystal.

Instrument Parameters (Example):

Spectrometer: FTIR Spectrometer with an ATR accessory

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: A background spectrum of the clean, empty ATR crystal should be collected

before analyzing the sample.
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Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the spectroscopic identification of

Ibuprofen Impurity K and the logical relationship between the spectroscopic techniques for

structure elucidation.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Conclusion

Ibuprofen Sample

NMR Analysis
(1H, 13C)

MS Analysis
(LC-MS)

IR Analysis
(FTIR-ATR)

Impurity K Reference Standard

NMR Spectra
(Chemical Shifts, Coupling)

Mass Spectrum
(m/z, Fragmentation)

IR Spectrum
(Absorption Bands)

Structure Confirmation of
Ibuprofen Impurity K

Click to download full resolution via product page

Caption: General workflow for the spectroscopic identification of Ibuprofen Impurity K.
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Spectroscopic Evidence

Proposed Structure
(2-(4-formylphenyl)propanoic acid)

NMR:
- Aromatic protons
- Aldehyde proton

- Carboxylic acid proton
- Propanoic acid moiety

MS:
- Molecular Ion at m/z 178

- Fragments corresponding to
  loss of -OH and -COOH

IR:
- C=O stretch (aldehyde)

- C=O stretch (acid)
- O-H stretch (acid)

- Aromatic C=C stretch

Confirmed Structure of
Ibuprofen Impurity K

Click to download full resolution via product page

Caption: Logical relationship of spectroscopic data for structure confirmation.

Conclusion
The spectroscopic techniques of NMR, MS, and IR provide a powerful and complementary

suite of tools for the unambiguous identification of Ibuprofen Impurity K. By comparing the

data obtained from an unknown sample with that of a certified reference standard,

pharmaceutical scientists can confidently identify and quantify this impurity, ensuring the quality

and safety of ibuprofen drug products. The data and protocols presented in this guide serve as

a valuable resource for researchers and professionals involved in the analysis of

pharmaceuticals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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